(4-Hydroxy-3,5-dimethoxyphenyl)(pyrrolidin-1-yl)methanethione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

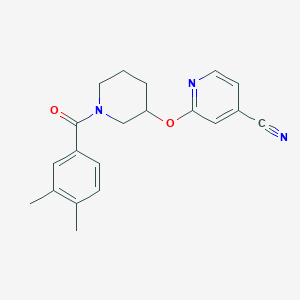

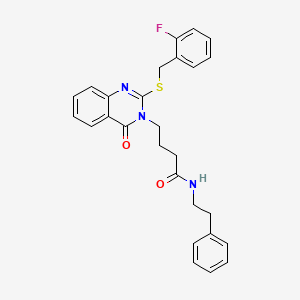

(4-Hydroxy-3,5-dimethoxyphenyl)(pyrrolidin-1-yl)methanethione, also known as HDPMM, is a compound that has been extensively researched in various scientific fields due to its unique properties. It has a molecular formula of C13H17NO3S and a molecular weight of 267.34 .

Synthesis Analysis

The synthesis of compounds like HDPMM often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of HDPMM is characterized by a pyrrolidine ring attached to a phenyl group with hydroxy and methoxy substituents . The average mass of the molecule is 267.344 Da, and the monoisotopic mass is 267.092926 Da .Aplicaciones Científicas De Investigación

Catalytic Properties

Methane mono-oxygenase from Methylococcus capsulatus (Bath) demonstrates a broad substrate range, catalyzing the oxidation of various methane derivatives. This enzyme's non-specific oxygenase activity resembles that found in Methylomonas methanica, differing from those in Methylosinus trichosporium and Methylomonas albus. Such enzymes oxidize CO to CO2 and hydroxylate n-alkanes to alcohols, showcasing the potential of similar functional groups in catalysis (Colby, Stirling, & Dalton, 1977).

Materials Science

In materials science, compounds like bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes serve as precursors for indicators showing distinct color states under different conditions. This indicates the utility of such compounds in developing materials with responsive properties (Sarma & Baruah, 2004).

Organic Synthesis

The compound Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(methylthio)acetamides leading to erythrinanes showcases the synthetic utility of similar functional groups in constructing complex molecular architectures, which could be relevant for synthesizing natural products and pharmaceuticals (Chikaoka et al., 2003).

Photoluminescent Materials

The synthesis and characterization of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines highlight the development of materials with desirable properties such as solubility, thermal stability, and mechanical strength, potentially relevant for electronic and photonic applications (Wang et al., 2006).

Anticancer Research

Ruthenium(II) complexes derived from thioamide ligands exhibit significant anticancer activity against HeLa and MCF-7 cell lines, indicating the potential of such compounds in medicinal chemistry for developing new therapeutic agents (Raj Kumar, Ramesh, & Małecki, 2017).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, are often used in medicinal chemistry to obtain compounds for the treatment of various diseases .

Mode of Action

Without specific information on this compound, it’s difficult to say exactly how it interacts with its targets. The pyrrolidine ring is a common feature in many biologically active compounds and can contribute to the stereochemistry of the molecule .

Biochemical Pathways

Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to have a wide range of biological activities .

Result of Action

Compounds with similar structures have been found to have a wide range of biological activities .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .

Propiedades

IUPAC Name |

(4-hydroxy-3,5-dimethoxyphenyl)-pyrrolidin-1-ylmethanethione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-16-10-7-9(8-11(17-2)12(10)15)13(18)14-5-3-4-6-14/h7-8,15H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDYLKPRANHQGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=S)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Hydroxy-3,5-dimethoxyphenyl)(pyrrolidin-1-yl)methanethione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3,4-Dichlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516084.png)

![2-Chloromethyl-5-methyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B2516085.png)

![3-[[1-(5-Methylthiophen-2-yl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2516090.png)

![2-[(1S)-1-Amino-3-methylbutyl]-1,3-oxazole-5-carboxylic acid;hydrochloride](/img/structure/B2516093.png)

![N-(4-chlorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2516094.png)

![1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone](/img/structure/B2516095.png)